molecular formula C19H14ClN3O3 B5984736 2-chloro-4-nitro-N',N'-diphenylbenzohydrazide

2-chloro-4-nitro-N',N'-diphenylbenzohydrazide

Cat. No. B5984736
M. Wt: 367.8 g/mol
InChI Key: FLAXVZHWGUORDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-4-nitro-N',N'-diphenylbenzohydrazide, also known as CNDB, is a chemical compound that has been studied for its potential applications in scientific research. CNDB is a yellow crystalline powder that is insoluble in water but soluble in organic solvents. It has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The exact mechanism of action of 2-chloro-4-nitro-N',N'-diphenylbenzohydrazide is not well-understood, but it is believed to work by inhibiting the growth of certain microorganisms and cancer cells. It may also act as a metal ion chelator, binding to metal ions and preventing them from interacting with other molecules in the body.
Biochemical and Physiological Effects:
2-chloro-4-nitro-N',N'-diphenylbenzohydrazide has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of a number of different bacteria and fungi, including Staphylococcus aureus and Candida albicans. 2-chloro-4-nitro-N',N'-diphenylbenzohydrazide has also been found to have antitumor properties, inhibiting the growth of cancer cells in vitro. Additionally, it has been shown to have antioxidant properties, protecting cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One advantage of using 2-chloro-4-nitro-N',N'-diphenylbenzohydrazide in lab experiments is its broad spectrum of activity against different microorganisms and cancer cells. However, its solubility in organic solvents can make it difficult to work with in certain applications. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are many potential future directions for research on 2-chloro-4-nitro-N',N'-diphenylbenzohydrazide. One area of interest is the development of new drugs based on its antibacterial, antifungal, and antitumor properties. Additionally, further research is needed to fully understand its mechanism of action and potential applications as a fluorescent probe. Finally, more studies are needed to evaluate its safety and potential side effects in humans.

Synthesis Methods

2-chloro-4-nitro-N',N'-diphenylbenzohydrazide can be synthesized through a multi-step process involving the reaction of 2-chloro-4-nitrobenzohydrazide and diphenylamine. The resulting compound can then be purified through recrystallization techniques. This synthesis method has been well-established in the literature and has been used by many researchers.

Scientific Research Applications

2-chloro-4-nitro-N',N'-diphenylbenzohydrazide has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been found to have antibacterial, antifungal, and antitumor properties, making it a promising candidate for the development of new drugs. 2-chloro-4-nitro-N',N'-diphenylbenzohydrazide has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

2-chloro-4-nitro-N',N'-diphenylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O3/c20-18-13-16(23(25)26)11-12-17(18)19(24)21-22(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13H,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLAXVZHWGUORDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.